molecular formula C19H16F3N3O2 B2923252 (1H-indol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034391-64-3

(1H-indol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2923252
CAS No.: 2034391-64-3
M. Wt: 375.351
InChI Key: UEZGRWDQQOGDAF-UHFFFAOYSA-N
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Description

(1H-indol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C20H18F3N3O3 and a molecular weight of 405.4 g/mol . Its structure incorporates two privileged scaffolds in medicinal chemistry: the indole ring and a pyrrolidine linked to a trifluoromethyl-substituted pyridine. The indole nucleus is a fundamental building block in pharmaceutical research, with derivatives demonstrating a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This makes indole-based compounds invaluable scaffolds for investigating new therapeutic agents. The specific substitution pattern on the pyrrolidine and pyridine rings suggests potential for targeted biological activity. For instance, compounds featuring a similar (pyridin-2-yl)oxy)pyrrolidine motif have been investigated as small molecule blockers for pain research, indicating this fragment's relevance in neuropharmacology and ion channel studies . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity. This combination of features makes this compound a compound of significant interest for research applications in medicinal chemistry and drug discovery. Researchers can utilize this molecule as a key intermediate or a novel pharmacophore for developing new biologically active agents, probing enzyme or receptor functions, and exploring structure-activity relationships. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1H-indol-5-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c20-19(21,22)14-4-7-24-17(10-14)27-15-5-8-25(11-15)18(26)13-1-2-16-12(9-13)3-6-23-16/h1-4,6-7,9-10,15,23H,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZGRWDQQOGDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "(1H-indol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone" typically involves multi-step procedures:

  • Synthesis of the Indole Derivative: : The indole moiety is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

  • Preparation of the Pyrrolidine Intermediate: : The pyrrolidine ring can be synthesized using reductive amination of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Formation of the Pyridine Substituted with Trifluoromethyl Group:

  • Final Coupling Reaction: : The final step involves the coupling of these intermediates under suitable conditions such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane to form the desired compound.

Industrial Production Methods: The industrial scale production of this compound would likely involve optimizing these synthetic routes for high yield and purity, employing automated reactors for precision in temperature control and reagent addition, along with chromatographic techniques for purification.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidation reactions, potentially affecting the indole ring or the pyrrolidine nitrogen.

  • Reduction: : Reductive transformations could modify the trifluoromethyl-substituted pyridine ring.

  • Substitution: : The indole and pyrrolidine moieties provide sites for electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidizing Agents: : For oxidation, reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) could be used.

  • Reducing Agents: : Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical choices.

  • Substituting Agents: : Various halides, alkylating agents, and acylating agents can be used for substitution reactions.

Major Products Formed:
  • Oxidation might yield hydroxylated derivatives.

  • Reduction could produce dehalogenated or partially reduced compounds.

  • Substitution reactions could introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

Chemistry:
  • Used as a reagent or intermediate in organic synthesis.

  • Studied for its unique reactivity patterns and stability.

Biology:
  • Evaluated for biological activity due to its indole and pyridine components.

  • Potential as a biochemical probe.

Medicine:
  • Investigated for pharmacological properties, possibly as an enzyme inhibitor or receptor modulator.

Industry:
  • Utilized in the development of novel materials or catalysts.

Mechanism of Action

The compound’s mechanism of action typically involves:

  • Molecular Targets: : Interaction with specific enzymes, receptors, or nucleic acids.

  • Pathways Involved: : Modulating biochemical pathways such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

  • Compound 7g: (1H-indol-5-yl)(3-(4-methoxyphenyl)-5-p-tolyl-4,5-dihydropyrazol-1-yl)methanone Structural Differences: Replaces the pyrrolidinyl-pyridine group with a dihydropyrazolyl ring bearing methoxyphenyl and p-tolyl substituents. Physicochemical Properties: Higher molecular weight (409.98 g/mol) due to bulky aromatic groups. The methoxy group increases polarity compared to the trifluoromethyl group in the target compound . Synthesis: Prepared via condensation reactions, yielding a solid with a melting point of 236–238°C.
  • [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a) Structural Differences: Indol-3-yl instead of indol-5-yl; pyridin-3-yl linked to a dihydropyrazolyl ring. Bioactivity: Indole-3-yl derivatives often exhibit serotonin receptor affinity, suggesting divergent targets compared to the indol-5-yl analog .
  • Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (121306-57-8) Structural Differences: Lacks the pyrrolidine and trifluoromethyl groups. Features a 2-methylphenyl-dihydropyrazolyl moiety. Applications: Pyrazoline derivatives are known for anti-inflammatory and antimicrobial activities, indicating functional versatility compared to the target compound .

Trifluoromethyl-Containing Analogs

  • 5-{[4-{[2-(pyrrolidin-1-ylsulfonyl)benzyl]amino}-5-(trifluoromethyl)pyrimidin-2-yl]amino}-1,3-dihydro-2H-indol-2-one Structural Differences: Integrates a sulfonamide-pyrrolidine group and a trifluoromethylpyrimidine instead of pyridine. Properties: Higher molecular weight (530.52 g/mol) and complex hydrogen-bonding capacity (SMILES: O=S(=O)...N5CCCC5). Likely targets kinases due to the pyrimidine scaffold .

Computational Similarity Assessment

  • Fingerprint Analysis: MACCS or Morgan fingerprints would highlight shared features (indole, methanone) and differences (trifluoromethyl vs. methoxy).
  • Tanimoto Index : Likely <0.7 due to significant substituent variations (e.g., Compound 7g vs. target compound) .
  • Activity Cliffs: Minor structural changes (e.g., indol-5-yl vs. indol-3-yl) may drastically alter bioactivity, as seen in serotonin receptor ligands .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 7g 5-{[4-...]amino}-indol-2-one
Molecular Weight (g/mol) ~450 (estimated) 409.98 530.52
LogP (Predicted) ~3.5 (trifluoromethyl) ~2.8 (methoxy) ~4.0 (sulfonamide)
Hydrogen Bond Acceptors 5 4 7
Melting Point (°C) Not reported 236–238 303–306 (analog in )

Challenges in Similarity-Based Predictions

  • ranitidine). This underscores the need for experimental validation .
  • CMC Determination : Techniques like spectrofluorometry and tensiometry yield comparable critical micelle concentrations (CMCs) for quaternary ammonium compounds, but extrapolation to indole derivatives is uncertain .

Biological Activity

The compound (1H-indol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound integrates several functional groups, notably an indole moiety, a pyridine derivative, and a pyrrolidine structure. These features are associated with various biological activities, including anti-inflammatory and antitumor effects. The trifluoromethyl group enhances the compound's lipophilicity and possibly its bioactivity.

Key Structural Features

  • Indole Moiety : Known for its diverse biological activities.
  • Pyridine Derivative : Enhances pharmacological profile.
  • Pyrrolidine Structure : Contributes to the compound's overall stability and reactivity.

Research indicates that compounds with similar structures often act as modulators in various biological pathways, particularly those involved in inflammation and metabolic regulation. The exact mechanism by which this compound exerts its effects is still under investigation but may involve interaction with specific receptors or enzymes.

Antitumor Activity

Studies have shown that indole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been reported to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been highlighted in several studies. It potentially inhibits pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of indole derivatives, providing insights into their pharmacological potential:

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range.
Study 2Anti-inflammatory EffectsShowed reduction in TNF-alpha levels in vitro, indicating potential for inflammatory disease treatment.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of MAO-B with an IC50 value of 21 nM, suggesting neuroprotective properties.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Antitumor Activity : Effective against various cancer cell lines.
  • Anti-inflammatory Properties : Potential for treating chronic inflammatory conditions.
  • Neuroprotective Effects : Inhibition of MAO-B suggests applications in neurodegenerative diseases.

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